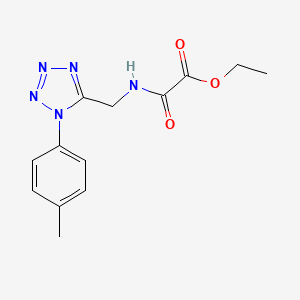

ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate

Description

Properties

IUPAC Name |

ethyl 2-[[1-(4-methylphenyl)tetrazol-5-yl]methylamino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-3-21-13(20)12(19)14-8-11-15-16-17-18(11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOKGOGNUBKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylmethylamine with sodium azide and triethyl orthoformate under reflux conditions.

Esterification: The resulting tetrazole derivative is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound can be used in studies investigating the interaction of tetrazole-containing molecules with biological systems.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

The following analysis compares ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate with structurally related tetrazole derivatives, focusing on substituent effects, synthetic yields, molecular properties, and pharmacological relevance.

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Molecular Properties

Key Observations:

- Ester Groups: The ethyl ester in the target compound is simpler than the benzoyloxy group in 3c or the cyclohexyloxycarbonyloxy prodrug moiety in candesartan . Ethyl esters are typically more labile to hydrolysis than bulkier esters, which may influence bioavailability .

- Biological Relevance: Analogous tetrazole-containing drugs like losartan and valsartan (angiotensin II receptor blockers) utilize biphenyl-tetrazole motifs for enhanced receptor binding . The target compound’s p-tolyl group may offer a balance between lipophilicity and steric hindrance compared to these clinical agents.

Molecular Weight and Drug-Likeness

- The target compound’s estimated molecular weight (~350 g/mol) is lower than 3c (450.36 g/mol) and 3e (424.35 g/mol), aligning more closely with Lipinski’s "Rule of Five" guidelines for oral bioavailability .

- Bulkier substituents (e.g., 2,4,4-trimethylpentan-2-yl in 3e ) increase molecular weight and may reduce passive diffusion across membranes.

Pharmacological Potential

- Tetrazole as a Bioisostere: The tetrazole ring in the target compound mimics carboxylic acids, a feature critical for receptor binding in drugs like candesartan and losartan .

- Ester as a Prodrug: The ethyl ester could serve as a prodrug, hydrolyzing in vivo to a carboxylic acid, similar to the cyclohexyloxycarbonyloxy group in candesartan’s prodrug form .

Biological Activity

Ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including an ethyl ester, a ketone, and a tetrazole moiety. This article explores its biological activities, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The compound's structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry. The presence of the tetrazole ring is particularly noteworthy as compounds containing this moiety are known for diverse pharmacological effects, including:

- Antibacterial

- Anti-inflammatory

- Anticancer

- Antiviral properties .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind effectively to active sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, making it a promising candidate for therapeutic applications .

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Its unique structure enhances its potential as a lead compound in drug discovery .

Research Findings

Recent studies have shown that similar compounds with tetrazole rings exhibit varied biological profiles based on their substituents and structural configurations. For instance, the compound has demonstrated significant activity against various biological targets in vitro, suggesting potential therapeutic roles in treating diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-oxo-2-(((1-(phenyl)-1H-tetrazol-5-yl)methyl)amino)acetate | Phenyl group instead of p-tolyl | Similar activity profile |

| Mthis compound | Methyl ester instead of ethyl | Altered solubility and reactivity |

The presence of the p-tolyl group in this compound influences its chemical reactivity and biological activity compared to other similar compounds .

Case Studies

Case Study 1: A study evaluating the antibacterial properties of tetrazole derivatives found that compounds similar to ethyl 2-oxo exhibited significant inhibition against Gram-positive bacteria. These findings underscore the potential for developing new antibiotics based on this scaffold .

Case Study 2: Research into the anti-inflammatory effects of tetrazole-containing compounds revealed that ethyl 2-oxo could modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A common strategy involves:

Formation of the tetrazole core : Reacting 1-(p-tolyl)-1H-tetrazole-5-carbaldehyde with a suitable amine precursor under basic conditions (e.g., sodium ethoxide) to form the aminomethyl-tetrazole intermediate .

Condensation with ethyl oxalyl chloride : The intermediate is then reacted with ethyl oxalyl chloride in anhydrous ethanol under reflux, followed by purification via recrystallization or column chromatography .

- Key Considerations :

- Solvent choice (e.g., ethanol or acetonitrile) impacts reaction efficiency.

- Temperature control (60–80°C) minimizes side reactions like hydrolysis .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR to verify the presence of the ethyl ester (δ ~1.3 ppm for CH, δ ~4.2 ppm for CH), tetrazole ring (δ ~8-9 ppm for aromatic protons), and oxo group (δ ~170-180 ppm in C) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., amino-tetrazole interactions) .

- Elemental Analysis : Validate purity (>95%) by comparing calculated vs. experimental C, H, N, and S content .

Q. What stability challenges arise during storage or experimental use?

- Methodological Answer : Stability is influenced by:

- pH Sensitivity : The tetrazole ring is prone to hydrolysis under acidic conditions (pH <4). Store in neutral buffers or lyophilized form .

- Light and Temperature : Degrades under UV light; store in amber vials at –20°C for long-term stability .

- Moisture : Hygroscopic nature necessitates desiccants or inert atmospheres during handling .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the condensation reaction between the tetrazole intermediate and ethyl oxalyl chloride to identify transition states and activation energies .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to optimize yields .

- Docking Studies : Predict binding interactions with biological targets (e.g., enzymes) to guide functionalization for enhanced activity .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed esters) that may interfere with bioassays .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing p-tolyl with 4-chlorophenyl) to isolate substituent effects on activity .

Q. How does the p-tolyl substituent influence the compound’s physicochemical properties?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., using shake-flask method) to assess how the methyl group enhances membrane permeability vs. unsubstituted phenyl analogs .

- Electronic Effects : Conduct Hammett analysis to quantify electron-donating effects of the p-tolyl group on tetrazole ring reactivity .

- Thermal Stability : Use differential scanning calorimetry (DSC) to compare melting points with analogs, revealing steric contributions of the methyl group .

Q. What advanced purification techniques are recommended for isolating high-purity batches?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) to separate closely related impurities .

- Crystallization Optimization : Screen solvents (e.g., ethyl acetate/hexane mixtures) using microbatch crystallization to improve crystal habit and purity .

- Mass-Directed Purification : Use preparative LC-MS to isolate fractions with exact mass matches (e.g., m/z 317.1 for [M+H]) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.